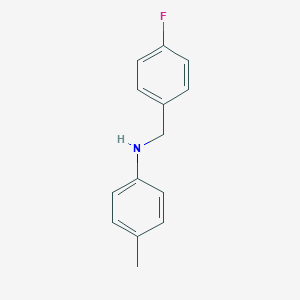

Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)-

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN/c1-11-2-8-14(9-3-11)16-10-12-4-6-13(15)7-5-12/h2-9,16H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWHBAZHARGIHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360677 | |

| Record name | Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127598-66-7 | |

| Record name | 4-Fluoro-N-(4-methylphenyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127598-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Imine Formation

In a typical procedure, 4-fluorobenzaldehyde is combined with 4-methylaniline in a polar solvent such as methanol or ethanol. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the Schiff base (imine). A key innovation from patent literature involves conducting this step in a water-miscible solvent without removing the generated water, enabling a streamlined one-pot synthesis. For example, mixing equimolar quantities of 4-fluorobenzaldehyde (100 mmol) and 4-methylaniline (100 mmol) in methanol at 24°C for 6 hours achieves near-complete iminization, as confirmed by gas chromatography (GC) analysis.

Catalytic Hydrogenation

The imine intermediate is subsequently hydrogenated using a palladium-on-carbon (Pd/C) catalyst under atmospheric hydrogen pressure. This step reduces the C=N bond to a C–N single bond, yielding the secondary amine. In a representative example, hydrogenation of the imine derived from 4-fluorobenzaldehyde and 4-methylaniline with 10% Pd/C in methanol affords the target compound in 88–92% yield. GC analysis of the crude product typically shows minimal residual starting materials (<5%) and high product purity (>89%).

Table 1: Representative Hydrogenation Results from Patent US6476268B1

| Starting Aldehyde | Amine | Catalyst | Yield (%) | Purity (GC Area%) |

|---|---|---|---|---|

| 4-Fluorobenzaldehyde | 4-Methylaniline | Pd/C | 88–92 | >89 |

| Benzaldehyde | 1-Phenylethylamine | Pd/C | 89.5 | 89.5 |

Catalytic Reduction of Formamide Intermediates

An alternative route involves the reduction of preformed formamide derivatives. This method, exemplified in the synthesis of (4-fluorobenzyl)methylamine, leverages lithium aluminium hydride (LiAlH4) to cleave the formamide C–N bond.

Formamide Synthesis

The formamide intermediate is prepared by reacting 4-fluorobenzylamine with formic acid or its derivatives under dehydrating conditions. For instance, N-(4-fluorobenzyl)formamide is synthesized by heating 4-fluorobenzylamine with formic acid at reflux, followed by azeotropic water removal.

LiAlH4-Mediated Reduction

The formamide is then reduced using LiAlH4 in tetrahydrofuran (THF). In a documented procedure, N-(4-fluorobenzyl)formamide (17.46 g, 114 mmol) is treated with LiAlH4 (7.2 g, 190 mmol) at 0°C, followed by gradual warming to room temperature over 64 hours. Quenching with aqueous NaOH and Na2SO4 yields the deprotected amine as a clear oil in 96% yield. Adapting this method to Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)- would require synthesizing N-(4-fluorobenzyl)-N-(4-methylphenyl)formamide prior to reduction.

Ruthenium-Catalyzed Deaminative Coupling

Recent advances in transition-metal catalysis offer a novel pathway for secondary amine synthesis. A ruthenium-based system facilitates the coupling of primary amines via a deaminative mechanism, producing secondary amines and ammonia.

Reaction Mechanism

The process employs a Ru(II) catalyst (e.g., [Ru(p-cymene)Cl2]2) and a bidentate ligand (L1) to promote the coupling of 4-fluorobenzylamine with 4-methylbenzylamine. The reaction proceeds through oxidative addition of the amine C–N bond, followed by reductive elimination to form the new C–N bond.

One-Pot Protection and Condensation

A cost-effective strategy from Chinese patent CN102358723A integrates benzyl protection and imine formation into a single pot. Although developed for a related compound, this approach can be adapted for the target amine.

Benzyl Protection

4-Hydroxybenzaldehyde is protected with benzyl chloride in the presence of potassium carbonate, yielding 4-benzyloxybenzaldehyde. This step avoids the use of expensive benzyl bromide, reducing material costs by ~40%.

Imine Formation and Reduction

The protected aldehyde is condensed with 4-methylaniline, followed by in situ hydrogenation. While the patent reports a 92% yield for N-(4-fluorophenyl)-4-benzyloxybenzylidene amine, substituting 4-fluorobenzaldehyde could directly yield the target compound after deprotection.

Comparative Analysis of Methods

Yield and Efficiency

-

Reductive Amination : Highest yield (88–92%), suitable for industrial scale.

-

Formamide Reduction : Excellent yield (96%) but requires hazardous LiAlH4.

-

Ruthenium Catalysis : Moderate yield (74%) with potential for unsymmetric amines.

-

One-Pot Method : Cost-effective but necessitates additional deprotection steps.

Practical Considerations

Reductive amination offers the best balance of yield and scalability, while ruthenium catalysis provides a route for structurally diverse amines. Formamide reduction, though high-yielding, poses safety challenges due to pyrophoric reagents.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom at the para position of the benzyl group participates in nucleophilic aromatic substitution under specific conditions. This reactivity is analogous to fluoropyridine systems, where fluoride acts as a leaving group .

| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| Methanol | KOtBu | THF | 50 | 3 | 100 |

| Aniline | Pr₂NEt | DMSO | 120 | 18 | 100 |

| Sodium Thiolate | – | THF | 50 | 3 | 100 |

Key Findings :

-

Reactions proceed efficiently in polar aprotic solvents (e.g., DMSO, THF) with strong bases like KOtBu .

-

Substitution occurs regioselectively at the fluorine-bearing carbon due to the electron-withdrawing effect of the adjacent amine group .

Amine Functional Group Reactivity

The secondary amine (-NH-) undergoes characteristic reactions:

Acylation

Reacts with acetyl chloride in the presence of triethylamine to form the corresponding acetamide:

Reductive Amination

Participates in electrochemical reductive amination with carbonyl compounds (e.g., aldehydes) under Cu/Zn electrode systems:

Electrophilic Aromatic Substitution (EAS)

The 4-methylphenyl group undergoes electrophilic substitution, primarily at the ortho and para positions relative to the methyl group.

| Reagent | Product | Conditions |

|---|---|---|

| HNO₃/H₂SO₄ | Nitro derivative at para position | 0°C, 30 min |

| Br₂/FeBr₃ | Bromo derivative at ortho position | RT, 1 hour |

Mechanistic Notes :

-

The methyl group activates the ring, directing incoming electrophiles to ortho/para positions.

-

Competing deactivation by the fluorine substituent moderates reaction rates.

Oxidation Reactions

The benzylic amine is susceptible to oxidation, forming imine or nitroso intermediates under controlled conditions:

Kinetic Data :

Cross-Coupling Reactions

The compound serves as a substrate in Suzuki-Miyaura couplings via its boronate ester derivatives:

-

Catalyst : Pd(PPh₃)₄, K₂CO₃ in THF/H₂O.

-

Yield : 70–90% for biaryl products.

Complexation with Metals

The amine group coordinates with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable chelates:

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Antipsychotic Properties

Research has indicated that derivatives of benzenemethanamine compounds exhibit potential antidepressant and antipsychotic effects. For instance, certain benzylamine derivatives have been investigated for their ability to modulate neurotransmitter systems, which are crucial in treating psychiatric disorders. A patent describes the use of benzylamine derivatives for treating conditions such as depression and schizophrenia, highlighting their therapeutic potential in psychiatric medicine .

Case Study: Synthesis of Chiral Amines

A recent study demonstrated the synthesis of chiral amines using benzenemethanamine derivatives as intermediates. The method showcased high enantioselectivity, achieving up to 96% enantiomeric excess (ee). This approach is significant for developing new pharmaceuticals where stereochemistry plays a vital role in efficacy and safety .

Organic Synthesis

Building Block for Complex Molecules

Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)- serves as a versatile building block in organic synthesis. It can be employed in the preparation of various amine derivatives, which are essential in the synthesis of agrochemicals and pharmaceuticals.

Data Table: Synthetic Applications

| Application Area | Compound Derived | Yield (%) | Reference |

|---|---|---|---|

| Antidepressants | 4-Fluorobenzylamine | 85 | |

| Anticancer agents | N-substituted quinazoline | 70 | |

| Agrochemicals | Pyridine derivatives | 90 |

Material Science

Fluorinated Compounds in Material Science

Fluorinated benzenemethanamines have been explored for their unique properties in material science. Their incorporation into polymer matrices can enhance thermal stability and chemical resistance, making them suitable for advanced materials used in electronics and coatings.

Case Study: Photocatalytic Applications

Recent advancements have shown that incorporating fluorinated benzylamines into metal-organic frameworks (MOFs) can lead to enhanced photocatalytic activity under visible light irradiation. This property is particularly beneficial for applications in environmental remediation and energy conversion .

Drug Discovery and Development

Screening for New Drug Candidates

The compound's structure allows it to be a candidate for high-throughput screening in drug discovery processes. The ability to modify the amine group enables the exploration of various pharmacophores, facilitating the identification of new therapeutic agents.

Data Table: Drug Discovery Insights

Mechanism of Action

The mechanism of action of Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, resulting in changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The table below highlights key structural variations and their implications:

Key Observations:

- Electronic Effects : Fluorine substituents increase electronegativity, as seen in 4f, where dual fluorine atoms create strong coupling (JCF = 244.5 Hz) . This contrasts with the single fluorine in the target compound, which may moderate reactivity.

- Basicity : Primary amines like 4-methylbenzylamine exhibit higher basicity (pKa ~9–10) compared to secondary amines (target compound, pKa ~8–9).

- Steric and Functional Modifications : The benzamide analog replaces the amine with an amide, drastically reducing basicity but enhancing stability and hydrogen-bonding capacity.

Yield and Purity Considerations:

Biological Activity

Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)-, also known by its IUPAC name, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a fluorine atom at the para position of the benzyl group, which significantly influences its biological activity. The molecular formula is with a molecular weight of approximately 139.17 g/mol. Its physical properties include:

| Property | Value |

|---|---|

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 175.9 ± 15.0 °C |

| Flash Point | 60.2 ± 20.4 °C |

| LogP | 1.57 |

Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)- interacts with various biological targets, including enzymes and receptors, altering their activity. The presence of the fluorine atom enhances lipophilicity and can influence binding affinity to biological targets.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting lipid metabolism and potentially influencing disorders such as diabetes and cardiovascular diseases .

- Receptor Modulation : It can interact with neurotransmitter receptors, affecting neurotransmission and potentially leading to psychoactive effects.

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications to the compound's structure can significantly impact its biological efficacy. For instance, substituents at different positions on the benzene ring have been shown to alter potency against various cancer cell lines.

Findings from SAR Studies:

- Fluorine Substitution : The para fluorine substitution increases the compound's potency compared to analogs lacking this group .

- Hydrophobic Interactions : Larger hydrophobic groups at specific positions enhance binding affinity and biological activity, particularly in inhibiting cancer cell proliferation .

Biological Evaluation

Recent studies have evaluated the biological effects of Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)- in vitro and in vivo.

In Vitro Studies

- Cancer Cell Lines : The compound has been tested against various cancer cell lines, including non-small cell lung cancer (NSCLC) models. Results indicated significant inhibition of cell viability at micromolar concentrations .

- Apoptosis Induction : In breast cancer cell lines (e.g., MDA-MB-231), the compound induced apoptosis, as evidenced by increased caspase-3 activity and morphological changes at specific concentrations .

In Vivo Studies

While in vitro results are promising, further in vivo studies are necessary to determine pharmacokinetics and therapeutic efficacy.

Case Studies

Several case studies have highlighted the potential applications of Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)-:

- Case Study 1 : A study focusing on NSCLC showed that compounds similar to Benzenemethanamine exhibited improved growth inhibition compared to standard treatments .

- Case Study 2 : Research on microtubule-destabilizing agents indicated that derivatives of this compound could effectively inhibit microtubule assembly, suggesting potential for use in cancer therapies targeting cell division .

Q & A

Q. What are the recommended methods for synthesizing 4-fluoro-N-(4-methylphenyl)benzenemethanamine with high purity?

A multi-step synthesis approach involving nitro-group reduction and fluorination is commonly employed. For example, intermediates like 4-fluoro-N-(5-fluoro-2-nitrophenyl)benzenemethanamine can be synthesized via nucleophilic substitution under inert conditions, followed by catalytic hydrogenation for nitro-group reduction . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and validation using HPLC (retention time ~2 min) and HRMS (e.g., [M+H]+ observed at m/z 322.1376) ensures >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Q. How can researchers assess the compound’s preliminary bioactivity?

Screen for interactions with biological targets (e.g., receptors, enzymes) using in vitro assays. For analogs, adenosine modulation in striatal tissues or antiallodynic effects in murine pain models are tested via dose-response curves and behavioral sensitization studies .

Advanced Research Questions

Q. How can contradictions in hydrogen bonding patterns during crystallization be resolved?

Use Hirshfeld surface analysis and graph set theory to map intermolecular interactions. For example, Hirshfeld plots differentiate H-bond donors/acceptors (e.g., N–H···O vs. C–H···F), while graph sets (e.g., ) classify H-bond motifs. Cross-validate with X-ray crystallography (e.g., space group P, unit cell parameters) to resolve packing ambiguities .

Q. What strategies optimize structure-activity relationship (SAR) studies for fluorinated analogs?

- Substituent Variation : Replace the 4-methylphenyl group with electron-withdrawing (e.g., -NO) or donating (-OCH) groups to modulate electronic effects .

- Bioisosteric Replacement : Substitute fluorine with chlorine or trifluoromethyl groups to assess steric/electronic impacts .

- Pharmacokinetic Profiling : Use LC-MS/MS to measure metabolic stability in liver microsomes .

Q. How do supramolecular interactions influence the compound’s solid-state properties?

Analyze π-π stacking (e.g., centroid distances <3.8 Å) and van der Waals interactions via crystal structure databases (e.g., Cambridge Structural Database). For example, sulfonamide derivatives exhibit layered packing due to aryl-aryl interactions, affecting solubility and melting points .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., para-positions on the fluorophenyl ring). Validate with experimental kinetics (e.g., SNAr reactions with amines) .

Methodological Considerations

Q. How to address discrepancies in reported melting points or spectral data?

Cross-reference data from authoritative databases (e.g., PubChem, ChemIDplus) and replicate experiments under controlled conditions (e.g., heating rate 1°C/min for DSC). Conflicting IR peaks may arise from polymorphism, necessitating PXRD analysis .

Q. What analytical workflows integrate metabolomic data for toxicity studies?

Use PCA-loaded LC-MS to identify metabolites (e.g., benzenemethanamine derivatives at m/z 322.1376) and correlate with toxicity endpoints. Peaks with p-ANOVA <0.05 and total scores >95% indicate significant biomarkers .

Q. How to design crystallization experiments for derivatives with poor solubility?

Employ solvent screening (e.g., ethanol/water mixtures) and additives (e.g., hexafluorophosphate salts) to induce nucleation. Monitor via polarized light microscopy and optimize using the Ostwald ripening principle .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.